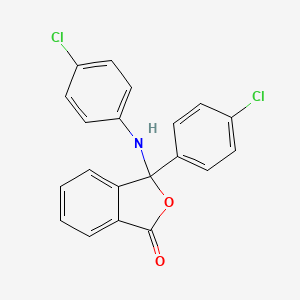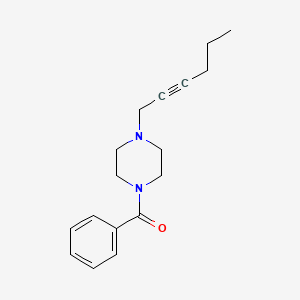![molecular formula C20H25NO4S B11091649 3-Phenyl-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B11091649.png)
3-Phenyl-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}butanoic acid is an organic compound with the molecular formula C20H25NO4S It is characterized by the presence of a phenyl group, a butanoic acid moiety, and a sulfonylamino group attached to a tetramethylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}butanoic acid typically involves multiple steps:
Formation of the Phenyl Butanoic Acid Backbone: This can be achieved through a Friedel-Crafts acylation reaction, where benzene reacts with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Sulfonylamino Group: The sulfonylamino group can be introduced by reacting the intermediate product with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Final Assembly: The final product is obtained by coupling the phenyl butanoic acid backbone with the sulfonylamino group under suitable reaction conditions, often involving a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}butanoic acid can undergo various types of chemical reactions:
Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
3-Phenyl-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}butanoic acid has several scientific research applications:
Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: It can be used to study the interactions of sulfonylamino groups with biological targets.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Phenyl-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}butanoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The phenyl and butanoic acid moieties can also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(2,3,5,6-Tetramethylphenyl)sulfonyl]phenylalanine: Similar structure but with a phenylalanine backbone.
3-Phenyl-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid: Similar structure but with a propanoic acid backbone.
Uniqueness
3-Phenyl-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}butanoic acid is unique due to its specific combination of a phenyl group, a butanoic acid moiety, and a sulfonylamino group attached to a tetramethylphenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C20H25NO4S |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
3-phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C20H25NO4S/c1-13-10-14(2)16(4)20(15(13)3)26(24,25)21-12-18(11-19(22)23)17-8-6-5-7-9-17/h5-10,18,21H,11-12H2,1-4H3,(H,22,23) |
Clé InChI |
MYMOJOAZKZTVDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(CC(=O)O)C2=CC=CC=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,4-dichlorophenyl)-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(4-ethylphenyl)amino]ethanone](/img/structure/B11091586.png)
![1-{4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}-1H-benzotriazole](/img/structure/B11091590.png)
![(4E)-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1,2,6-triphenyl-1,4-dihydropyridazin-3(2H)-one](/img/structure/B11091596.png)
![2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B11091599.png)
![2-{[{4-Chloro[(4-methylphenyl)sulfonyl]anilino}(imino)methyl]amino}-4,6-dimethylpyrimidine](/img/structure/B11091604.png)
![2-(5-bromo-2,4'-dioxo-3'-phenyl-3',4'-dihydro-1'H-spiro[indole-3,2'-quinazolin]-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B11091607.png)
![2-Amino-1'-(2-chlorobenzoyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B11091610.png)
![4-[({(2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11091613.png)
![(4E)-4-{[6-ethoxy-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11091616.png)

![5-(4-chlorophenyl)-N-(4-cyanophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11091620.png)
![(2E)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B11091621.png)
![3-nitro-N-[(4Z)-5-oxo-4-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzamide](/img/structure/B11091632.png)
